Validated Intermediate in the Synthesis of Orally Active Vasopressin V2 Receptor Agonists
2-Chloro-4-pyrrolidinobenzoic acid is a documented, essential intermediate in the multistep synthesis of the potent, orally active nonpeptide vasopressin V2 receptor agonist (OPC-51803) and its enantiomers [1]. In the reported synthetic route, the target compound (IV) is converted to its corresponding acyl chloride (V) via reaction with SOCl2, which is subsequently condensed with a benzazepine intermediate (III) to yield the key benzamide (VI) [1]. This specific building block was integral to the successful preparation and biological evaluation of both (5R)- and (5S)-enantioisomers of 2-[1-(2-chloro-4-pyrrolidin-1-yl-benzoyl)-2,3,4,5-tetrahydro-1H-1-benzazepin-5-yl]-N-isopropylacetamide [1].
| Evidence Dimension | Validated use as a key synthetic intermediate in published medicinal chemistry |
|---|---|
| Target Compound Data | Successfully employed as intermediate (IV) in the synthesis of vasopressin V2 receptor agonist OPC-51803 |
| Comparator Or Baseline | Unsubstituted 4-pyrrolidinobenzoic acid (CAS 22090-27-3) or 2-fluoro analog (CAS 1197193-14-8) not reported in this specific agonist synthesis route |
| Quantified Difference | Target compound's specific 2-chloro-4-pyrrolidinyl benzoyl moiety is structurally essential; replacement with alternative halogen or substitution patterns would produce a different benzamide product |
| Conditions | Multi-step organic synthesis; conversion to acyl chloride with SOCl2 followed by condensation with benzazepine intermediate; J. Med. Chem. 2002, 45, 3805-3808 |
Why This Matters
Procurement of the correct intermediate ensures fidelity to published synthetic protocols and avoids route re-optimization costs.
- [1] Kondo K, Ogawa H, Shinohara T, et al. Characterization of orally active nonpeptide vasopressin V2 receptor agonist. Synthesis and biological evaluation of both the (5R)- and (5S)-enantioisomers of 2-[1-(2-chloro-4-pyrrolidin-1-yl-benzoyl)-2,3,4,5-tetrahydro-1H-1-benzazepin-5-yl]-N-isopropylacetamide. J Med Chem. 2002;45(17):3805-3808. View Source
